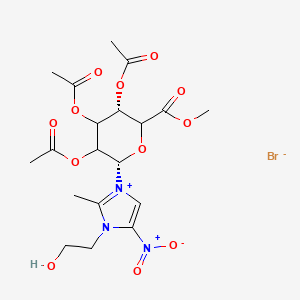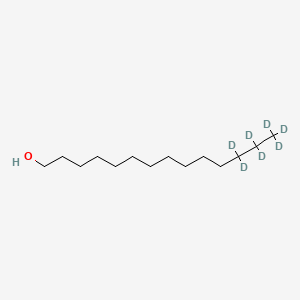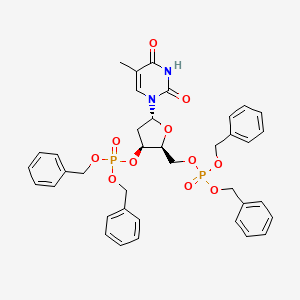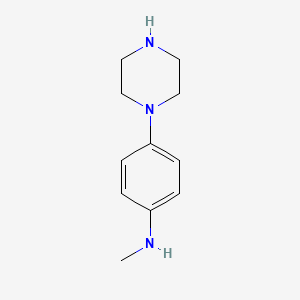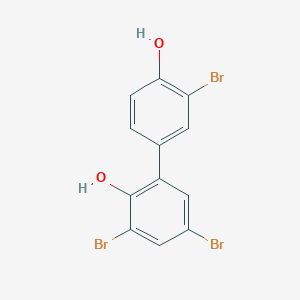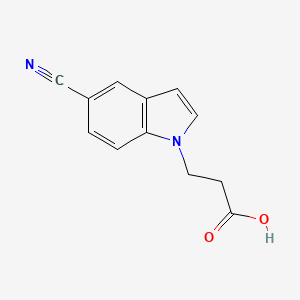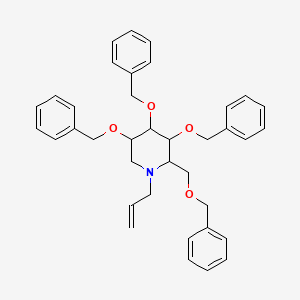
p-HydroxyLevomilnacipranHydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-HydroxyLevomilnacipranHydrochloride: is a derivative of Milnacipran, a selective norepinephrine and serotonin reuptake inhibitor. It is primarily used for the management of fibromyalgia . This compound is known for its unique pharmacological properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-HydroxyLevomilnacipranHydrochloride typically involves the hydroxylation of Levomilnacipran. The reaction conditions often include the use of specific catalysts and solvents to facilitate the hydroxylation process. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative high-performance liquid chromatography (prep-HPLC) are commonly used for the isolation and purification of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: p-HydroxyLevomilnacipranHydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common catalysts include palladium on carbon and various acids or bases
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Applications De Recherche Scientifique
p-HydroxyLevomilnacipranHydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Explored for its potential use in treating various neurological and psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes .
Mécanisme D'action
The mechanism of action of p-HydroxyLevomilnacipranHydrochloride involves the inhibition of norepinephrine and serotonin reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects on mood and pain perception. The compound targets specific transporter proteins and modulates various signaling pathways involved in neurotransmission .
Comparaison Avec Des Composés Similaires
Milnacipran: The parent compound, also a norepinephrine and serotonin reuptake inhibitor.
Levomilnacipran: An enantiomer of Milnacipran with similar pharmacological properties.
Desvenlafaxine: Another norepinephrine and serotonin reuptake inhibitor used in the treatment of depression .
Uniqueness: p-HydroxyLevomilnacipranHydrochloride is unique due to its specific hydroxylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds. This uniqueness makes it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C15H23ClN2O2 |
|---|---|
Poids moléculaire |
298.81 g/mol |
Nom IUPAC |
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(4-hydroxyphenyl)cyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-3-17(4-2)14(19)15(9-12(15)10-16)11-5-7-13(18)8-6-11;/h5-8,12,18H,3-4,9-10,16H2,1-2H3;1H/t12-,15+;/m1./s1 |
Clé InChI |
WDWCUHYCUIFUET-YLCXCWDSSA-N |
SMILES isomérique |
CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=C(C=C2)O.Cl |
SMILES canonique |
CCN(CC)C(=O)C1(CC1CN)C2=CC=C(C=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[6,7,7,19,19,20-hexamethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17-octaen-13-yl]benzoic acid](/img/structure/B13859900.png)

![(3R,5S)-5-(6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid Sodium Salt](/img/structure/B13859914.png)

![2-Ethoxybenzo[b]thiophen-4-ol](/img/structure/B13859918.png)
![4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine](/img/structure/B13859925.png)
